5-nitro-1H-pyrazol-3-amine hydrochloride
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Overview
Description
5-nitro-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C3H4N4O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-pyrazol-3-amine hydrochloride typically involves the nitration of 1H-pyrazol-3-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure efficient and safe production. The use of automated systems for temperature and reaction control is crucial to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-nitro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
5-nitro-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-1H-pyrazol-3-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-1H-pyrazol-3-amine
- 5-nitro-1H-pyrazol-4-amine
- 3-nitro-1H-pyrazol-5-amine
Uniqueness
5-nitro-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to other nitro-substituted pyrazoles, this compound may exhibit different biological activities and chemical reactivity due to the position of the nitro group and the presence of the hydrochloride salt .
Properties
IUPAC Name |
5-nitro-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2.ClH/c4-2-1-3(6-5-2)7(8)9;/h1H,(H3,4,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUKDIZZNLTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030018-90-6 |
Source
|
Record name | 5-nitro-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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